molecular formula C16H15N3O3 B2583182 1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 847857-49-2

1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No. B2583182
CAS RN: 847857-49-2
M. Wt: 297.314
InChI Key: DZILGYLWRFMPOA-UHFFFAOYSA-N
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Description

“1-(1Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” is a compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives . These compounds are known for their wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuro[3,2-d]pyrimidine derivatives can be prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates can then react with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuro[3,2-d]pyrimidine derivatives include aza-Wittig reactions and reactions with nitrogen-oxygen-containing nucleophiles .

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, is a significant application. These compounds exhibit analgesic and anti-inflammatory activities, indicating their potential in medicinal chemistry. For instance, compounds with cyclooxygenase-1/2 (COX-1/2) inhibitory activities have been developed, showing high selectivity and significant anti-inflammatory effects. This synthesis approach underscores the versatility of benzofuro pyrimidinyl piperidine derivatives as scaffolds for developing new pharmacologically active molecules (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Another vital application is the development of compounds with antimicrobial properties. Pyridine derivatives, synthesized using similar structural motifs, have shown variable and modest activity against bacteria and fungi. This highlights the potential of benzofuro pyrimidinyl piperidine derivatives in contributing to the discovery of new antimicrobial agents, addressing the increasing concern of antibiotic resistance (Patel et al., 2011).

Self-Assembly and Hydrogen Bonding

The ability of certain derivatives to undergo self-assembly and form hydrogen bonds is noteworthy. This characteristic is crucial for developing materials with specific mechanical and optical properties, potentially applicable in nanotechnology and materials science. The self-assembly and hydrogen bonding capabilities of these compounds underscore their utility beyond pharmaceuticals, extending to materials engineering (Bararjanian et al., 2010).

Cancer Research

In cancer research, the synthesis of derivatives that exhibit significant anti-cancer activities highlights the role of benzofuro pyrimidinyl piperidine compounds. These molecules have been tested against various human tumor cell lines, showing promise as potential therapeutic agents. The structure-activity relationship (SAR) studies of these compounds provide insights into designing more effective anti-cancer drugs (Singh & Paul, 2006).

Mechanism of Action

While the specific mechanism of action for “1-(1Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” is not directly available, related benzofuro[3,2-d]pyrimidine derivatives have been studied for their inhibitory activity on the PARP enzyme .

Future Directions

Benzofuro[3,2-d]pyrimidine derivatives are considered as templates for drug discovery and demonstrate a broad spectrum of biological activities . Therefore, there is potential for future research in this area, especially in the search for efficient antimicrobial candidates .

properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-16(21)10-5-7-19(8-6-10)15-14-13(17-9-18-15)11-3-1-2-4-12(11)22-14/h1-4,9-10H,5-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZILGYLWRFMPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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